molecular formula C22H22N4OS2 B2778404 2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 681279-76-5

2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2778404
CAS No.: 681279-76-5
M. Wt: 422.57
InChI Key: LEJBUXDTLFGJMJ-UHFFFAOYSA-N
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Description

2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C22H22N4OS2 and its molecular weight is 422.57. The purity is usually 95%.
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Scientific Research Applications

Glutaminase Inhibition for Cancer Therapy

A series of analogs including compounds similar to 2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide were synthesized to identify potent kidney-type glutaminase (GLS) inhibitors, potentially improving drug-like properties for cancer treatment. These analogs demonstrated similar potency to known inhibitors, with one specific compound showing improved solubility and efficacy in inhibiting the growth of human lymphoma B cells both in vitro and in a mouse xenograft model, highlighting the therapeutic potential of GLS inhibition in cancer treatment (Shukla et al., 2012).

Structural Insights and Anticancer Potential

The synthesis and structural analysis of related compounds offer insights into their potential applications. For instance, modifications with fluorine-containing heterocycles on related structures aim at enhancing medical efficacy, suggesting possible applications in modifying drug properties for improved therapeutic outcomes (Sokolov & Aksinenko, 2012). Moreover, studies on thiazole and thiadiazole derivatives reveal significant anticancer activity against various cancer cell lines, indicating the potential of these compounds in developing new anticancer agents (Ekrek et al., 2022).

Antimicrobial Activity

Research into the antimicrobial properties of thiadiazole derivatives, including structures akin to the compound , shows promising results against bacterial and fungal pathogens. This suggests a potential application in designing new antimicrobial agents, contributing to the battle against resistant microbial strains (Baviskar et al., 2013).

Enzyme Inhibition for Therapeutic Use

Further research into similar thiadiazole compounds explores their enzyme inhibition capabilities, potentially offering therapeutic benefits. For example, studies on the synthesis and pharmacological evaluation of thiadiazole derivatives as anti-inflammatory and analgesic agents provide insights into their mechanism of action and effectiveness, which could inform the development of new therapeutic agents (Shkair et al., 2016).

Properties

IUPAC Name

2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4OS2/c1-14-8-9-15(2)17(10-14)11-26-12-20(18-6-4-5-7-19(18)26)28-13-21(27)23-22-25-24-16(3)29-22/h4-10,12H,11,13H2,1-3H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEJBUXDTLFGJMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=NN=C(S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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